DMT-dA(PAc) ホスホラミダイト

概要

説明

DMT-dA(PAc) ホスホラミダイト: は、主にDNAおよびRNAオリゴヌクレオチドの合成に使用されるホスホラミダイト化合物です。ジメトキシトリチル(DMT)基、フェノキシアセチル(PAc)基、およびデオキシアデノシン(dA)ヌクレオシドの存在が特徴です。この化合物は、合成核酸の創製のために、分子生物学およびバイオテクノロジーの分野において不可欠です。

科学的研究の応用

Chemistry: DMT-dA(PAc) Phosphoramidite is used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry . Biology: It is employed in the study of gene expression, gene silencing, and other genetic manipulations . Medicine: This compound is crucial in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic purposes . Industry: It is used in the production of diagnostic assays and molecular probes .

作用機序

DMT-dA(PAc) ホスホラミダイトは、ホスホラミダイトカップリング反応中の合成オリゴヌクレオチドに組み込まれることによって機能します。DMT基は5'-ヒドロキシル基を保護し、PAc基はアデニン塩基の外環状アミンを保護します。 これらの保護基は、合成プロセス中に除去されて最終的なオリゴヌクレオチド産物を生成します .

類似の化合物との比較

類似の化合物:

DMT-dA(bz) ホスホラミダイト: この化合物は、フェノキシアセチルではなく、ベンゾイル基を塩基保護に使用します。

DMT-dA(tac) ホスホラミダイト: この変異体は、アデニン塩基に異なる保護基を使用します。

独自性: DMT-dA(PAc) ホスホラミダイトは、塩基保護にフェノキシアセチル基を使用するという独自の特徴を備えており、他の保護基と比較してより穏やかな脱保護条件を可能にします。 .

生化学分析

Biochemical Properties

DMT-dA(PAc) Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of DNA or RNA It interacts with various enzymes and proteins during this process

Cellular Effects

The effects of DMT-dA(PAc) Phosphoramidite on cells and cellular processes are primarily related to its role in DNA or RNA synthesis By contributing to the formation of these essential biomolecules, it can influence cell function, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of DMT-dA(PAc) Phosphoramidite involves its incorporation into the growing oligonucleotide chain during the synthesis of DNA or RNA It may interact with various biomolecules, potentially influencing enzyme activity and gene expression

準備方法

合成ルートと反応条件:

一般的な方法: DMT-dA(PAc) ホスホラミダイトの調製は、通常、遊離ヒドロキシル基を1つ持つ保護されたヌクレオシドを、弱酸の触媒作用下でホスホロジアミダイトで処理することにより行われます。

代替方法: 別の方法では、N-エチル-N,N-ジイソプロピルアミン(フニッヒ塩基)などの有機塩基の存在下で、保護されたヌクレオシドをホスホロクロリダイトで処理します。

第三の方法: 保護されたヌクレオシドは、最初に有機塩基の存在下でクロロN,N,N',N'-テトライソプロピルホスホロジアミダイトで処理され、保護されたヌクレオシドジアミダイトを形成します。

工業生産方法: DMT-dA(PAc) ホスホラミダイトの工業生産には、自動化されたオリゴヌクレオチド合成装置を使用した大規模合成が含まれます。 これらのマシンは、ホスホラミダイトを使用して一連の化学反応を完了し、合成オリゴのヌクレオチド鎖を生成します .

化学反応の分析

反応の種類:

ホスホラミダイトカップリング反応: この化合物は、ホスホラミダイトカップリング反応を受け、酸性アゾール触媒の存在下で求核基と反応します。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、合成DNAまたはRNAオリゴヌクレオチドであり、これはさまざまな研究および治療用途で使用されます .

科学研究への応用

化学: DMT-dA(PAc) ホスホラミダイトは、核酸化学の研究のために修飾されたオリゴヌクレオチドの合成に使用されます . 生物学: 遺伝子発現、遺伝子サイレンシング、およびその他の遺伝子操作の研究に使用されます . 医学: この化合物は、治療目的でアンチセンスオリゴヌクレオチドおよび小型干渉RNA(siRNA)の開発において重要です . 産業: 診断アッセイや分子プローブの生産に使用されます .

類似化合物との比較

DMT-dA(bz) Phosphoramidite: This compound uses a benzoyl group for base protection instead of phenoxyacetyl.

DMT-dA(tac) Phosphoramidite: This variant uses a different protecting group for the adenine base.

Uniqueness: DMT-dA(PAc) Phosphoramidite is unique due to its use of the phenoxyacetyl group for base protection, which allows for milder deprotection conditions compared to other protecting groups .

生物活性

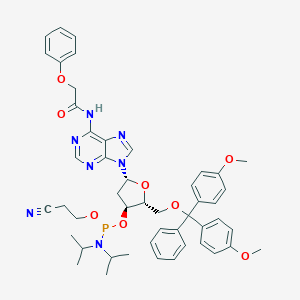

DMT-dA(PAc) Phosphoramidite is a significant compound in the field of molecular biology, primarily utilized for synthesizing DNA and RNA oligonucleotides. This phosphoramidite derivative of deoxyadenosine is characterized by its dimethoxytrityl (DMT) group and a phenoxyacetyl (PAc) group, which play crucial roles in its chemical reactivity and biological applications.

Overview

Chemical Structure and Properties:

- Molecular Formula: C₄₈H₅₄N₇O₈P

- Molecular Weight: 887.958 g/mol

- CAS Number: 110543-74-3

The compound's unique structure allows it to participate effectively in the synthesis of nucleic acids, making it an essential reagent in various biotechnological applications.

DMT-dA(PAc) Phosphoramidite functions through a well-defined mechanism during oligonucleotide synthesis:

- Activation: The DMT group protects the 5' hydroxyl group of the nucleoside, preventing premature polymerization.

- Coupling Reaction: It undergoes a coupling reaction with activated nucleotides to form phosphodiester bonds, extending the oligonucleotide chain.

- Deprotection: The DMT group is removed under acidic conditions, allowing subsequent nucleotide additions.

This mechanism is critical for producing high-quality oligonucleotides that are used in various research and therapeutic applications.

Biological Activity

The biological activity of DMT-dA(PAc) Phosphoramidite is primarily associated with its role in synthesizing oligonucleotides that can modulate gene expression and perform other genetic manipulations. Its applications include:

- Gene Silencing: Oligonucleotides synthesized using DMT-dA(PAc) can be designed to target specific mRNA sequences, leading to the degradation of those transcripts.

- Antisense Therapies: The compound is pivotal in developing antisense oligonucleotides that can inhibit gene expression by binding to complementary RNA sequences.

- Diagnostic Applications: Synthetic oligonucleotides are used in various assays, including PCR and hybridization techniques for detecting genetic material.

Study on Oligonucleotide Synthesis Efficiency

A study highlighted the efficiency of using DMT-dA(PAc) Phosphoramidite in high-density DNA array synthesis. The results indicated that using this phosphoramidite led to a stepwise yield of approximately 98% per coupling step, demonstrating its effectiveness in producing high-quality oligonucleotides suitable for array applications .

Therapeutic Applications

Research has shown that oligonucleotides synthesized with DMT-dA(PAc) can effectively modulate gene expression in cellular models. For instance, studies involving small interfering RNAs (siRNAs) designed with this phosphoramidite have shown promising results in silencing target genes associated with various diseases, including cancer .

Comparison with Similar Compounds

| Compound | Protecting Group | Unique Features |

|---|---|---|

| DMT-dA(PAc) | Phenoxyacetyl | Milder deprotection conditions |

| DMT-dA(bz) | Benzoyl | More robust but harsher deprotection conditions |

| DMT-dA(tac) | Different PAc | Variations in base protection strategies |

DMT-dA(PAc) Phosphoramidite stands out due to its unique protecting group, which allows for milder deprotection conditions compared to other phosphoramidites. This property enhances the overall quality of synthesized oligonucleotides by minimizing side reactions during synthesis.

Future Directions

The ongoing research into improving the efficiency and specificity of oligonucleotide synthesis using DMT-dA(PAc) Phosphoramidite is promising. Future studies may focus on:

- Developing new protective groups that further enhance synthesis efficiency.

- Exploring applications in CRISPR technology for gene editing.

- Investigating the potential for therapeutic applications targeting specific diseases through personalized medicine approaches.

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-41-28-44(54-32-52-45-46(50-31-51-47(45)54)53-43(56)30-59-40-16-11-8-12-17-40)62-42(41)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,44H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,44+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUFZOANRLMUCW-SDNJGBRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)COC7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H54N7O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。